Cas no 148853-42-3 (2-(Trifluoromethyl)quinoxaline)

2-(Trifluoromethyl)quinoxaline is a fluorinated heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, improving bioavailability in drug development. Its electron-withdrawing nature also facilitates nucleophilic substitution reactions, enabling versatile derivatization. The compound serves as a key intermediate in synthesizing bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. High purity grades are available for precision applications, ensuring reproducibility in synthetic workflows. Its stability under various conditions further supports its utility in industrial and academic settings.
2-(Trifluoromethyl)quinoxaline structure
148853-42-3 structure
商品名:2-(Trifluoromethyl)quinoxaline
CAS番号:148853-42-3
MF:C9H5N2F3
メガワット:198.1446
MDL:MFCD06656411
CID:100376
PubChem ID:329764529

2-(Trifluoromethyl)quinoxaline 化学的及び物理的性質

名前と識別子

    • Quinoxaline,2-(trifluoromethyl)-
    • 2-(Trifluoromethyl)quinoxaline
    • QUINOXALINE, 2-(TRIFLUOROMETHYL)-
    • 148853-42-3
    • DTXSID90438535
    • 2-(Trifluoromethyl)quinoxaline, 97%
    • (trifluoromethyl)quinoxaline
    • AKOS005255644
    • YIQVNKFWTSLVSA-UHFFFAOYSA-N
    • FT-0681282
    • CS-0320905
    • MFCD06656411
    • MS-20108
    • 2-Trifluoromethylquinoxaline
    • 2-Trifluoromethyl-quinoxaline
    • CHEMBL3287985
    • SCHEMBL1671064
    • BBL100956
    • STL554750
    • MDL: MFCD06656411
    • インチ: InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H
    • InChIKey: YIQVNKFWTSLVSA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 198.04000
  • どういたいしつりょう: 198.04048265g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • ゆうかいてん: 60-65 °C
  • PSA: 25.78000
  • LogP: 2.64860

2-(Trifluoromethyl)quinoxaline セキュリティ情報

2-(Trifluoromethyl)quinoxaline 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Trifluoromethyl)quinoxaline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048318-1g
2-(Trifluoromethyl)quinoxaline
148853-42-3 97%
1g
632.0CNY 2021-07-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048318-5g
2-(Trifluoromethyl)quinoxaline
148853-42-3 97%
5g
2405.0CNY 2021-07-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
729981-500MG
2-(Trifluoromethyl)quinoxaline
148853-42-3 97%
500MG
324.85 2021-05-17
Oakwood
099622-5g
2-(Trifluoromethyl)quinoxaline
148853-42-3 98%
5g
$150.00 2024-07-19
abcr
AB546638-250mg
2-(Trifluoromethyl)quinoxaline, 98%; .
148853-42-3 98%
250mg
€89.00 2025-02-13
abcr
AB546638-1g
2-(Trifluoromethyl)quinoxaline, 98%; .
148853-42-3 98%
1g
€130.80 2025-02-13
Apollo Scientific
PC520550-5g
2-(Trifluoromethyl)quinoxaline
148853-42-3 97%
5g
£224.00 2023-09-02
TRC
T797183-50mg
2-(Trifluoromethyl)quinoxaline
148853-42-3
50mg
$ 50.00 2022-06-02
Chemenu
CM221398-10g
2-(Trifluoromethyl)quinoxaline
148853-42-3 97%
10g
$312 2021-08-04
Chemenu
CM221398-5g
2-(Trifluoromethyl)quinoxaline
148853-42-3 97%
5g
$*** 2023-03-30

2-(Trifluoromethyl)quinoxaline 関連文献

2-(Trifluoromethyl)quinoxalineに関する追加情報

Comprehensive Guide to 2-(Trifluoromethyl)quinoxaline (CAS No. 148853-42-3): Properties, Applications, and Industry Insights

2-(Trifluoromethyl)quinoxaline (CAS No. 148853-42-3) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and electronic properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable building block in drug discovery. Researchers often search for "2-(Trifluoromethyl)quinoxaline synthesis" or "CAS 148853-42-3 applications," reflecting its growing relevance in modern chemistry.

The compound's molecular framework combines a quinoxaline core with a CF3 substituent, which contributes to its electron-withdrawing characteristics. This feature is particularly exploited in materials science, where "fluorinated quinoxaline derivatives" are investigated for organic electronics. Recent studies highlight its potential in OLEDs and photovoltaic cells, aligning with the global push toward sustainable energy solutions—a hot topic in 2024.

In medicinal chemistry, 148853-42-3 serves as a precursor for kinase inhibitors and antimicrobial agents. Searches like "2-(Trifluoromethyl)quinoxaline biological activity" underscore its role in targeting resistant pathogens. Notably, its derivatization into N-heterocyclic scaffolds addresses the demand for novel antibiotics amid rising antimicrobial resistance (AMR), a critical public health concern.

From a synthetic perspective, methodologies such as palladium-catalyzed cross-coupling or nucleophilic substitution dominate discussions around "CAS 148853-42-3 preparation." Innovations in green chemistry, including solvent-free reactions, are increasingly applied to its synthesis, catering to the industry's shift toward eco-friendly practices. This aligns with ESG (Environmental, Social, and Governance) trends dominating corporate agendas.

Analytical characterization of 2-(Trifluoromethyl)quinoxaline typically involves NMR, HPLC, and mass spectrometry. Researchers frequently inquire about "148853-42-3 spectral data" or "quinoxaline derivative purity analysis," emphasizing the need for reliable quality control in high-value intermediates. Advanced techniques like cryo-EM are also being explored for structural elucidation.

Market-wise, the compound falls under the "high-performance specialty chemicals" segment, with Asia-Pacific leading production due to robust pharmaceutical manufacturing. Keywords like "2-(Trifluoromethyl)quinoxaline suppliers" and "CAS 148853-42-3 price trends" reflect procurement interests. Regulatory compliance (e.g., REACH, FDA) remains a key consideration for global trade.

Future prospects for 148853-42-3 include AI-driven molecular design and CRISPR-based bioengineering applications. As queries such as "computational modeling of fluorinated quinoxalines" gain traction, interdisciplinary approaches are expected to unlock new functionalities. Its role in bioorthogonal chemistry further positions it at the forefront of bioconjugation technologies.

In summary, 2-(Trifluoromethyl)quinoxaline (CAS No. 148853-42-3) exemplifies the convergence of synthetic innovation and industrial demand. Its versatility across therapeutics, electronics, and green chemistry ensures sustained scientific and commercial interest, making it a compound to watch in the coming decade.

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